Rebamipide, (R)- Rebamipide, (R)-
Brand Name: Vulcanchem
CAS No.: 111911-90-1
VCID: VC20886691
InChI: InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m1/s1
SMILES: C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C19H15ClN2O4
Molecular Weight: 370.8 g/mol

Rebamipide, (R)-

CAS No.: 111911-90-1

Cat. No.: VC20886691

Molecular Formula: C19H15ClN2O4

Molecular Weight: 370.8 g/mol

* For research use only. Not for human or veterinary use.

Rebamipide, (R)- - 111911-90-1

Specification

CAS No. 111911-90-1
Molecular Formula C19H15ClN2O4
Molecular Weight 370.8 g/mol
IUPAC Name (2R)-2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
Standard InChI InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m1/s1
Standard InChI Key ALLWOAVDORUJLA-MRXNPFEDSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CC(=O)N2)C[C@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
SMILES C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator